N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-21(16-8-2-1-3-9-16)25-23-24-20-17(10-6-12-19(20)29-23)22(28)26-14-13-15-7-4-5-11-18(15)26/h1-5,7-9,11,17H,6,10,12-14H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBAYFGTABPIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indoline-1-carbonyl Chloride: Indoline is reacted with thionyl chloride to form indoline-1-carbonyl chloride.
Cyclization to Form Tetrahydrobenzo[d]thiazole: The indoline-1-carbonyl chloride is then reacted with 2-aminothiophenol under acidic conditions to form the tetrahydrobenzo[d]thiazole ring.
Coupling with Benzamide: Finally, the tetrahydrobenzo[d]thiazole intermediate is coupled with benzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving indoline and thiazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Bioactivity of Tetrahydrobenzo[d]thiazole Derivatives
Table 2: Spectral Data for Key Functional Groups
Biological Activity
N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an indoline moiety, a tetrahydrobenzo[d]thiazole ring, and a benzamide group. Its molecular formula is with a molecular weight of 419.5 g/mol. The unique combination of these structural elements contributes to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : Compounds in the thiazole family have been shown to inhibit key enzymes involved in disease processes. For instance, thiazole derivatives have been identified as inhibitors of xanthine oxidase, which plays a role in gout treatment .
- Antimicrobial Activity : The presence of the thiazole ring is associated with antimicrobial properties. Studies have shown that thiazole derivatives exhibit activity against several pathogens, including those responsible for leishmaniasis .
- Anticancer Properties : Indole derivatives are frequently explored for their anticancer potential. The indoline structure can interact with various cellular targets, potentially leading to apoptosis in cancer cells.
1. Structure-Activity Relationship (SAR)
A systematic study exploring the SAR of thiazole derivatives revealed that modifications in the N-aryl amide group significantly influence their biological activity. For example, non-bulky electron-withdrawing groups at specific positions on the phenyl ring enhance antimalarial potency while maintaining low cytotoxicity in human cell lines .
2. Cytotoxicity and Efficacy
In vitro studies have demonstrated that this compound exhibits low cytotoxicity against various human cell lines while maintaining efficacy against target pathogens. This characteristic is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues .
Case Study 1: Antimalarial Activity
A series of thiazole derivatives were synthesized and evaluated for their activity against the chloroquine-sensitive strain of Plasmodium falciparum. The results indicated that specific modifications to the compound structure significantly enhanced antimalarial potency while reducing cytotoxicity to HepG2 cell lines .
Case Study 2: Leishmanicidal Activity
Research on phthalimido-thiazole derivatives demonstrated promising leishmanicidal activity. Compounds similar to this compound exhibited significant effects on both promastigote and amastigote forms of Leishmania infantum, indicating potential for further development into therapeutic agents .
Summary Table of Biological Activities
Q & A
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield | Key Characterization |
|---|---|---|---|
| 1 | Cyclohexanone, thiourea, HCl (reflux) | 75% | 1H NMR (δ 2.65–2.75: tetrahydrobenzo protons) |
| 2 | Indoline-1-carbonyl chloride, TEA/DCM | 76% | IR: 1688 cm⁻¹ (amide C=O) |
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
Use a combination of:
1H/13C NMR : Identify protons on the tetrahydrobenzo ring (δ 2.6–3.1) and indoline NH (δ 8.4–12.4). Aromatic protons from benzamide appear at δ 7.6–7.8 .
HRMS : Confirm molecular weight (e.g., calculated for C22H20N3O2S: 414.1284; observed: 414.1288) .
Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Q. Example Spectral Data
| Technique | Key Peaks |
|---|---|
| 1H NMR (DMSO-d6) | δ 12.41 (amide NH), δ 7.65 (benzamide Ar-H) |
| IR | 1688 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiazole C=N) |
Advanced: How to design experiments to evaluate its kinase inhibitory activity?
Methodological Answer:
Assay Selection : Use the Z′-LYTE™ kinase assay (Invitrogen) with recombinant CK2α or GSK3β enzymes. Measure IC50 values at 10 µM ATP .
Positive Controls : Compare with staurosporine (CK2 IC50: 15 nM) or SB-415286 (GSK3β IC50: 78 nM).
Data Normalization : Express inhibition as % activity relative to DMSO controls. Triplicate runs reduce variability .
Q. Example Activity Table
| Compound | CK2 IC50 (nM) | GSK3β IC50 (nM) |
|---|---|---|
| Analog 4i | 89 ± 5 | 320 ± 12 |
| Staurosporine | 15 ± 2 | - |
Advanced: How to analyze contradictory data in anticancer assays?
Methodological Answer:
Assay Validation : Confirm cell line authenticity (STR profiling) and compound stability (HPLC purity >95%) .
Dose-Response Curves : Use 8-point dilution (1 nM–100 µM) to calculate GI50. Inconsistent results may stem from off-target effects or metabolic instability .
Comparative Studies : Cross-reference with structurally similar compounds (e.g., N-(5-benzyl-1,3-thiazol-2-yl)benzamide analogs showing 40% inhibition in NCI-H522 cells) .
Q. Example Cell Line Data
| Cell Line | GI50 (µM) | Notes |
|---|---|---|
| LOX IMVI | 12.5 ± 1.2 | High sensitivity |
| UO-31 | >100 | Low activity |
Advanced: How to conduct SAR studies for optimizing bioactivity?
Methodological Answer:
Modification Sites :
- Indoline moiety : Replace with pyrrolidine or piperidine to alter lipophilicity.
- Benzamide substituents : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to enhance kinase binding .
Testing Protocol : Screen analogs against CK2/GSK3β and cancer cell lines (e.g., A549, LOX IMVI). Prioritize compounds with <100 nM IC50 and GI50 <10 µM .
Q. SAR Example
| Analog | R Group | CK2 IC50 (nM) |
|---|---|---|
| 4i | 4-Fluorophenyl | 89 |
| 4k | 4-Carboxybenzyl | 210 |
Advanced: How to resolve discrepancies in spectroscopic data?
Methodological Answer:
Solvent Effects : Compare NMR in DMSO-d6 vs. CDCl3; amide protons may shift upfield in non-polar solvents .
Dynamic Processes : Use variable-temperature NMR to detect rotational barriers in the benzamide group (e.g., coalescence temperature analysis) .
X-ray Crystallography : Resolve ambiguous NOE correlations by obtaining a single-crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
